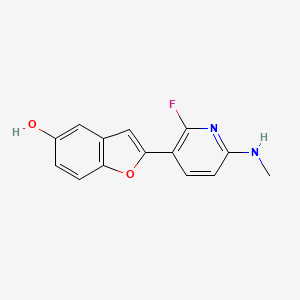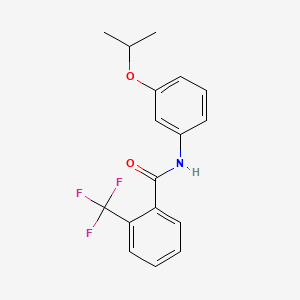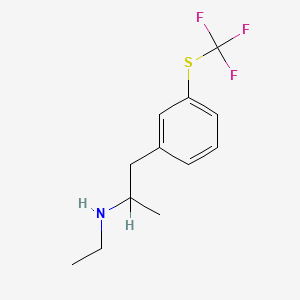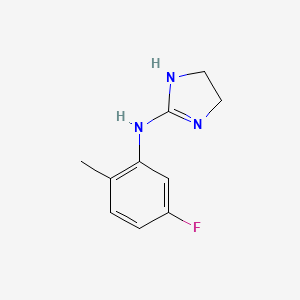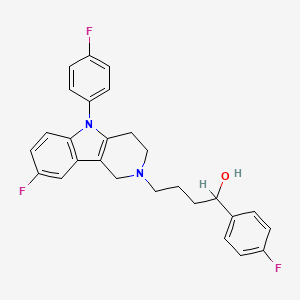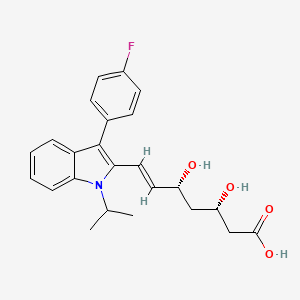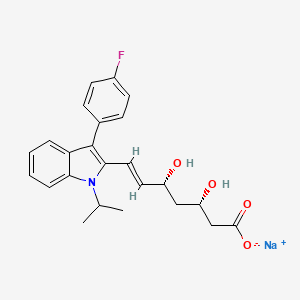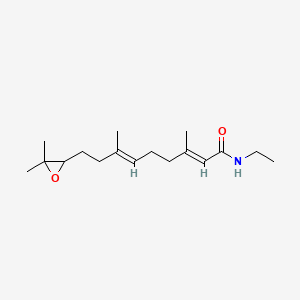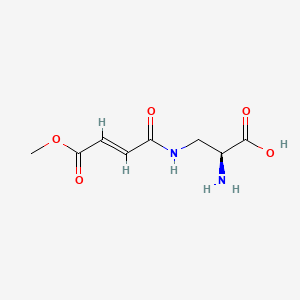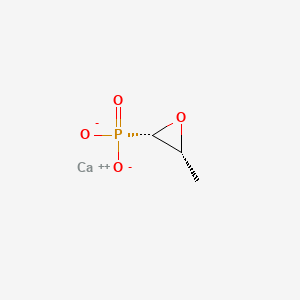
Fosfomicina cálcica
Descripción general
Descripción
Fosfomicina calcio es un antibiótico de amplio espectro que se ha utilizado clínicamente desde la década de 1970. Es un derivado del ácido fosfónico que inhibe la síntesis de la pared celular bacteriana al dirigirse a la enzima UDP-N-acetilglucosamina enolpiruvilo transferasa (MurA). Este compuesto es eficaz contra bacterias Gram-positivas y Gram-negativas, lo que lo convierte en una herramienta valiosa para el tratamiento de diversas infecciones bacterianas .
Aplicaciones Científicas De Investigación
La fosfomicina calcio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de los derivados del ácido fosfónico.
Biología: La fosfomicina calcio se emplea en la investigación sobre la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.
Mecanismo De Acción
La fosfomicina calcio ejerce sus efectos bactericidas al unirse covalentemente a un residuo de cisteína en el sitio activo de la enzima UDP-N-acetilglucosamina enolpiruvilo transferasa (MurA). Esta unión inactiva la enzima, evitando la formación de ácido N-acetilmurámico, un componente crucial de la pared celular bacteriana. Como resultado, la síntesis de la pared celular bacteriana se inhibe, lo que lleva a la lisis celular y la muerte .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fosfomycin calcium effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This unique mechanism of action, along with its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability, has led to its approval for clinical use in the treatment of urinary tract bacterial infections in many countries .
Cellular Effects
Fosfomycin calcium has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It reduces the adhesion of bacterial cells to urinary epithelial cells . The adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells is also reduced .
Molecular Mechanism
Fosfomycin calcium exerts its effects at the molecular level by irreversibly inhibiting an early stage in cell wall synthesis . It blocks the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .
Temporal Effects in Laboratory Settings
Studies with fosfomycin calcium have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .
Dosage Effects in Animal Models
In post-weaning piglets, fosfomycin calcium pharmacokinetics and bioavailability were studied after oral administration at 30 mg/kg of bodyweight . The T1/2 was of 1.80 ± 0.89 h. Cmax, Tmax and bioavailability were 3.60 ± 0.96 μg/mL, 3.00 ± 0.00 h and 20.0 ± 1.85 %, respectively .
Metabolic Pathways
Fosfomycin calcium is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .
Transport and Distribution
Fosfomycin calcium is transported into the bacterial cytoplasm via the alpha glycerophosphate transport system . It does not bind to plasma proteins and is cleared via the kidneys . Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .
Subcellular Localization
Fosfomycin calcium is a small molecule that can easily penetrate bacterial cells to exert its effects . It acts inside the bacterial cytoplasm by inhibiting cell wall and early murein/peptidoglycan synthesis in proliferating bacteria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fosfomicina calcio se puede sintetizar a partir de la sal de fosfomicina feniletilamina. El proceso implica disolver la sal de fosfomicina feniletilamina en una solución de hidróxido de sodio para formar una solución de sal de fosfomicina sódica. Esta solución se hace reaccionar entonces con una solución de cloruro de calcio para producir fosfomicina calcio .
Métodos de producción industrial: En entornos industriales, la fosfomicina calcio se prepara mezclando la sal de fosfomicina feniletilamina con hidróxido de calcio en un matraz de tres bocas, seguido de agitación a 30-40 °C durante varias horas. La mezcla se filtra entonces, y el pastel de filtro resultante se lava y seca para obtener fosfomicina calcio con un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La fosfomicina calcio se somete a diversas reacciones químicas, que incluyen:
Oxidación: La fosfomicina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la fosfomicina.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de fosfomicina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de fosfomicina con propiedades antibacterianas alteradas .
Comparación Con Compuestos Similares
La fosfomicina calcio es única entre los antibióticos debido a su estructura de ácido fosfónico y su capacidad para inhibir MurA. Los compuestos similares incluyen:
Fosfomicina disódica: Utilizada para la administración parenteral, tiene propiedades antibacterianas similares pero una farmacocinética diferente.
Fosfomicina trometamol: Esta formulación tiene una biodisponibilidad mejorada y se prefiere para la administración oral
La fosfomicina calcio destaca por su actividad de amplio espectro, baja toxicidad y eficacia contra bacterias multirresistentes, lo que la convierte en un antibiótico valioso tanto en entornos clínicos como de investigación .
Propiedades
| Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |
Número CAS |
26016-98-8 |
Fórmula molecular |
C3H7CaO4P |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |
Clave InChI |
XXIDJCLHAMGLRU-LJUKVTEVSA-N |
SMILES isomérico |
C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |
SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] |
SMILES canónico |
CC1C(O1)P(=O)(O)O.[Ca] |
Apariencia |
Solid powder |
melting_point |
94 °C |
| 26016-98-8 | |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
4.69e+01 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfomycin calcium exert its antibacterial effect?
A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.
Q2: What makes fosfomycin effective against a broad range of bacteria?
A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.
Q3: Is there any spectroscopic data available for fosfomycin calcium?
A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of fosfomycin calcium and its related substances. These techniques provide valuable information about the compound's structure and purity.
Q4: What is the bioavailability of fosfomycin calcium?
A5: [, ] Fosfomycin calcium exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.
Q5: How is fosfomycin calcium eliminated from the body?
A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.
Q6: What types of infections is fosfomycin calcium commonly used to treat?
A8: [, , , ] Fosfomycin calcium is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.
Q7: Are there any known resistance mechanisms to fosfomycin?
A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.
Q8: Are there different formulations of fosfomycin available?
A11: [, , , ] Yes, aside from fosfomycin calcium, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.
Q9: What analytical methods are used to study fosfomycin calcium?
A12: [, , , , , , ] Researchers utilize various techniques to analyze fosfomycin calcium, including:
Q10: What are the areas of ongoing research related to fosfomycin calcium?
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


